Cas no 1248320-54-8 (4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol)

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol structure
1248320-54-8 structure
商品名:4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
CAS番号:1248320-54-8
MF:C9H17N3O
メガワット:183.250781774521
CID:5948016
PubChem ID:61669671

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-1-butanol, 4-amino-3,5-dimethyl-
    • 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
    • EN300-1107116
    • 1248320-54-8
    • CS-0355308
    • AKOS010935129
    • 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
    • インチ: 1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-3-4-6-13/h13H,3-6,10H2,1-2H3
    • InChIKey: KSLQFGHXMFRLDW-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCCO)C(C)=C(N)C(C)=N1

計算された属性

  • せいみつぶんしりょう: 183.137162174g/mol
  • どういたいしつりょう: 183.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Predicted)
  • ふってん: 350.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 15.08±0.10(Predicted)

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107116-2.5g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1107116-1.0g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8
1g
$1214.0 2023-06-10
Enamine
EN300-1107116-10.0g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8
10g
$5221.0 2023-06-10
Enamine
EN300-1107116-0.5g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8 95%
0.5g
$809.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425978-1g
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
1248320-54-8 98%
1g
¥9515.00 2024-08-09
Enamine
EN300-1107116-5g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1107116-0.05g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8 95%
0.05g
$707.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425978-5g
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
1248320-54-8 98%
5g
¥29568.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1425978-2.5g
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
1248320-54-8 98%
2.5g
¥18649.00 2024-08-09
Enamine
EN300-1107116-10g
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol
1248320-54-8 95%
10g
$3622.0 2023-10-27

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol 関連文献

4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-olに関する追加情報

Recent Advances in the Study of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (CAS: 1248320-54-8)

The compound 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (CAS: 1248320-54-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a pyrazole core with amino and hydroxyl functional groups, has demonstrated promising biological activities in various preclinical studies. Recent literature highlights its potential as a versatile scaffold for drug development, particularly in the areas of anti-inflammatory and anticancer therapeutics.

Structural analysis reveals that the molecule's unique configuration allows for multiple hydrogen bonding interactions, making it an attractive candidate for targeted drug design. The presence of both hydrophilic (hydroxyl) and hydrophobic (dimethyl) moieties contributes to its balanced physicochemical properties, with calculated logP values suggesting favorable membrane permeability. These characteristics have prompted several research groups to explore its applications in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on specific kinase pathways involved in inflammatory responses. The team synthesized a series of analogs based on the 1248320-54-8 scaffold and identified several derivatives with potent activity against p38 MAP kinase, showing IC50 values in the low micromolar range. Molecular docking studies provided insights into the binding interactions within the kinase ATP-binding pocket.

Another significant development comes from oncology research, where 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol has shown promise as a precursor for radiopharmaceutical development. A recent patent application (WO2023051234) describes its use in chelating technetium-99m for diagnostic imaging applications. The compound's ability to form stable complexes with various metal ions while maintaining biological activity opens new avenues for theranostic applications.

Pharmacokinetic studies of this compound have revealed interesting metabolic profiles. The hydroxyl group undergoes phase II conjugation, while the amino group serves as a site for N-acetylation. These metabolic pathways were characterized using LC-MS/MS techniques in recent ADME studies, providing valuable data for future drug development efforts. The compound demonstrates favorable tissue distribution patterns with particular accumulation in inflammatory lesions in animal models.

Current challenges in the development of 1248320-54-8 derivatives include optimizing selectivity against off-target proteins and improving metabolic stability. Several research groups are employing computational chemistry approaches to address these issues, with recent publications reporting successful modifications that enhance both potency and pharmacokinetic properties. The compound's versatility as a building block continues to make it a focus of ongoing research in academic and industrial laboratories worldwide.

Looking forward, the scientific community anticipates that further exploration of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol and its derivatives will yield novel therapeutic agents with improved efficacy and safety profiles. The compound's unique chemical features and demonstrated biological activities position it as an important molecule in the continuing evolution of precision medicine approaches.

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